molecular formula C7H11NO2 B15320261 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol

2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol

Cat. No.: B15320261
M. Wt: 141.17 g/mol
InChI Key: OLFYLQJRPWAPLA-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by a methyl group attached to the oxazole ring and a propan-2-ol group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . These reagents facilitate the formation of the oxazole ring under mild conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of green oxidants like hydrogen peroxide under mild conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The methyl group and hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the activity of biological pathways. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-1,2-oxazol-3-yl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-ol group enhances its solubility and reactivity compared to other oxazole derivatives.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-(5-methyl-1,2-oxazol-3-yl)propan-2-ol

InChI

InChI=1S/C7H11NO2/c1-5-4-6(8-10-5)7(2,3)9/h4,9H,1-3H3

InChI Key

OLFYLQJRPWAPLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(C)(C)O

Origin of Product

United States

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